

Hdac6-IN-29 chemical structure and properties

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Compound of Interest

Compound Name: Hdac6-IN-29

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An In-depth Technical Guide to Hdac6-IN-29

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac6-IN-29 is a novel iso-hydroxamic acid derivative that has demonstrated potent and selective inhibitory activity against Histone Deacetylase 6 (HDAC6). As a promising candidate in oncology research, this molecule has been shown to elicit significant antiproliferative effects, induce apoptosis, and cause cell cycle arrest in cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the biological mechanism of action of **Hdac6-IN-29**, serving as a vital resource for researchers in the field of drug discovery and development.

Chemical Structure and Properties

Hdac6-IN-29 is a synthetic molecule derived from the quinolizidine alkaloid sophoridine. Its development was aimed at creating potent and selective inhibitors of HDAC6 for therapeutic applications, particularly in oncology.

Table 1: Chemical and Physical Properties of Hdac6-IN-29



Property	Value	
IUPAC Name	Information not publicly available	
SMILES String	Information not publicly available	
Molecular Formula	C38H51CIFN5O3[1][2]	
Molecular Weight	680.29 g/mol [1][2]	
Appearance	Solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	

Pharmacological Properties

Hdac6-IN-29 has been characterized as a potent inhibitor of HDAC6 with significant anticancer activity. Its pharmacological profile is highlighted by its ability to induce cell death and halt the proliferation of cancer cells.

Table 2: Pharmacological Profile of Hdac6-IN-29

Parameter	Value	Cell Line
IC50 (HDAC6)	Information not publicly available	
Antiproliferative IC₅o	1.17 μM[1][2][3]	CAL-51 (Triple-Negative Breast Cancer)
Selectivity Profile	Information not publicly available for other HDAC isoforms	

Mechanism of Action and Signaling Pathways

Hdac6-IN-29 exerts its biological effects primarily through the inhibition of HDAC6. HDAC6 is a unique, predominantly cytoplasmic histone deacetylase that plays a crucial role in various

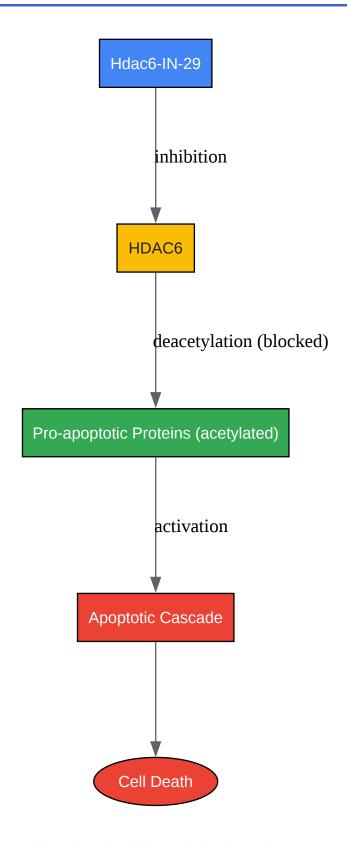


cellular processes by deacetylating a number of non-histone protein substrates.

Induction of Apoptosis

Hdac6-IN-29 has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2][3] The inhibition of HDAC6 can lead to the accumulation of acetylated proteins, including pro-apoptotic factors, which in turn triggers the apoptotic cascade.





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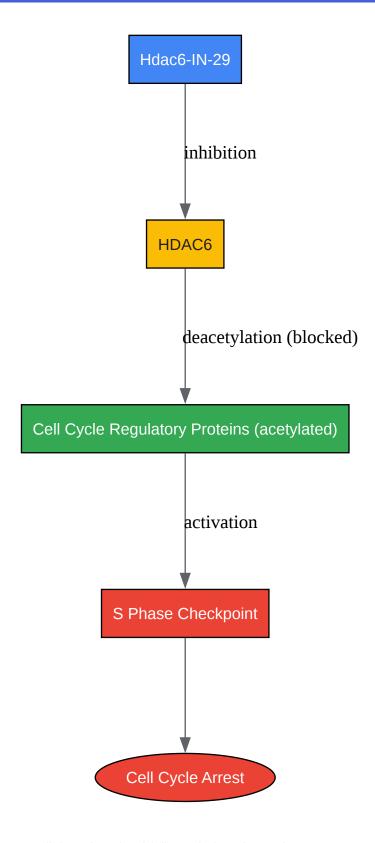
Figure 1: Proposed mechanism of apoptosis induction by Hdac6-IN-29.



Cell Cycle Arrest

A key pharmacological effect of **Hdac6-IN-29** is the induction of cell cycle arrest at the S phase in cancer cells.[1][2][3] This prevents the cells from replicating their DNA and proceeding to mitosis, thereby halting proliferation. The inhibition of HDAC6 can affect the acetylation status and function of proteins that regulate cell cycle checkpoints.





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Figure 2: Proposed mechanism of S-phase cell cycle arrest by Hdac6-IN-29.



Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Hdac6-IN-29** can be found in the primary literature. The following provides a general overview of the methodologies that are typically employed.

Synthesis of Hdac6-IN-29

The synthesis of **Hdac6-IN-29** involves a multi-step chemical process starting from sophoridine, a naturally occurring quinolizidine alkaloid. The detailed synthetic route is described in the publication by Dai et al. (2023).

Cell Viability Assay

The antiproliferative activity of **Hdac6-IN-29** is commonly assessed using a cell viability assay, such as the MTT or SRB assay.

General Protocol:

- Seed cancer cells (e.g., CAL-51) in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Hdac6-IN-29** for a specified period (e.g., 72 hours).
- Add the viability reagent (e.g., MTT) and incubate.
- Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
- Calculate the IC₅₀ value from the dose-response curve.

Apoptosis Assay

The induction of apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

General Protocol:

- Treat cells with Hdac6-IN-29 at various concentrations for a defined time.
- Harvest the cells and wash with PBS.



- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI and incubate in the dark.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

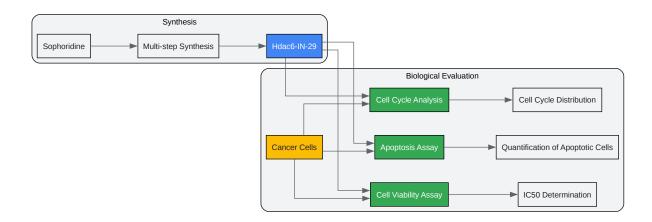
Cell Cycle Analysis

The effect of **Hdac6-IN-29** on the cell cycle distribution is determined by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

General Protocol:

- Treat cells with Hdac6-IN-29 for the desired duration.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Treat the cells with RNase A to remove RNA.
- Stain the cells with PI.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.





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Figure 3: General workflow for the synthesis and biological evaluation of Hdac6-IN-29.

Conclusion

Hdac6-IN-29 is a promising HDAC6 inhibitor with demonstrated anti-cancer properties. Its ability to induce apoptosis and cause S-phase cell cycle arrest in triple-negative breast cancer cells highlights its therapeutic potential. Further investigation into its detailed selectivity profile, specific molecular targets beyond HDAC6, and in vivo efficacy is warranted to fully elucidate its clinical utility. This technical guide serves as a foundational document for researchers to build upon in their exploration of **Hdac6-IN-29** and other novel HDAC inhibitors.

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References

- 1. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
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